2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide
Overview
Description
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis
- Novel derivatives of chloroacetyl-containing compounds have been synthesized for various scientific purposes. Yang Jing (2010) designed and synthesized N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation (Yang Jing, 2010).
Antimicrobial and Anticancer Applications
- Compounds synthesized through reactions involving chloroacetyl derivatives have shown antimicrobial and anticancer activities. B. Mistry, K. R. Desai, and Sanket M. Intwala (2009) synthesized novel thiazolidinone and acetidinone derivatives with antimicrobial activity against different microorganisms (Mistry, Desai, & Intwala, 2009). Additionally, A. Karaburun et al. (2018) investigated the anticancer activity of 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives, revealing growth inhibition in various cancer cell lines (Karaburun et al., 2018).
Analgesic and Anti-Inflammatory Applications
- Synthesis of chloroacetamide derivatives has led to the discovery of compounds with potential analgesic and anti-inflammatory properties. P. Nayak et al. (2014) synthesized a compound exhibiting noticeable analgesic and anti-inflammatory activities (Nayak et al., 2014).
Central Nervous System Agents
- Some chloroacetyl derivatives have been synthesized and evaluated as central nervous system (CNS) agents. S. Verma, Surendra Kumar, and Sushil Kumar (2017) synthesized a series of compounds evaluated for anxiolytic and skeletal muscle relaxant activity in mice (Verma, Kumar, & Kumar, 2017).
Environmental and Green Chemistry
- The environmental impact of chloroacetamides, including their synthesis, has been studied. H. Weisshaar and P. Böger (1989) explored the chloroacetamide inhibition of fatty acid synthesis in green algae, highlighting the herbicidal properties of chloroacetamides (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-13-19(26)24-11-10-22-20(27)17(24)12-18(25)23-14-6-8-16(9-7-14)28-15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,22,27)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDHLYOJLCJEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.